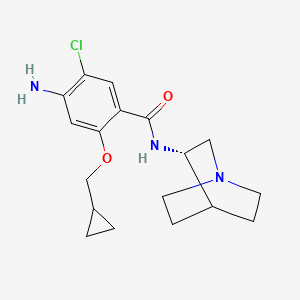Pancopride, (S)-
CAS No.: 137765-22-1
Cat. No.: VC17075030
Molecular Formula: C18H24ClN3O2
Molecular Weight: 349.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 137765-22-1 |
|---|---|
| Molecular Formula | C18H24ClN3O2 |
| Molecular Weight | 349.9 g/mol |
| IUPAC Name | 4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-(cyclopropylmethoxy)benzamide |
| Standard InChI | InChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23)/t16-/m1/s1 |
| Standard InChI Key | DBQMQBCSKXTCIJ-MRXNPFEDSA-N |
| Isomeric SMILES | C1CC1COC2=CC(=C(C=C2C(=O)N[C@@H]3CN4CCC3CC4)Cl)N |
| Canonical SMILES | C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N |
Introduction
Chemical Identity and Stereochemical Configuration
Pancopride, chemically designated as , has a molecular weight of 349.855 g/mol . The compound exhibits three defined stereocenters, contributing to its complex stereochemical profile. The racemic nature of Pancopride implies equal proportions of (R)- and (S)-enantiomers, though isolation and characterization of the (S)-enantiomer remain underexplored in the literature .
Structural Characteristics
The SMILES notation for Pancopride is:
NC1=CC(OCC2CC2)=C(C=C1Cl)C(=O)N[C@@H]3C[N@@]4CC[C@H]3CC4 .
This notation highlights the presence of a chlorinated aromatic ring, an ether linkage, and a bicyclic amine structure. The InChIKey DBQMQBCSKXTCIJ-MRXNPFEDSA-N further confirms the stereochemical specificity of the molecule .
Table 1: Key Physicochemical Properties of Pancopride
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.855 g/mol |
| Defined Stereocenters | 3 |
| Optical Activity | Racemic (±) |
| Charge | 0 |
Hydrate Forms and Solid-State Stability
Although Pancopride-specific hydrate data are unavailable, studies on pantoprazole sodium hydrates reveal critical stability considerations. Pantoprazole sodium exists as mono- and sesquihydrates, with the latter exhibiting superior physical stability due to stronger water-crystal lattice interactions . Dehydration profiles show that sesquihydrate loses water at higher temperatures (114°C vs. 138°C for monohydrate), correlating with its enhanced stability .
Table 2: Thermal Properties of Pantoprazole Sodium Hydrates
| Parameter | Monohydrate | Sesquihydrate |
|---|---|---|
| Dehydration Temp | 138°C | 114°C |
| Transition Enthalpy | 170 J/g | 217 J/g |
| Water Content | 5.06% | 6.14% |
These principles highlight the importance of hydrate characterization for Pancopride formulations to ensure batch consistency and shelf-life stability.
Synthetic Routes and Stereochemical Control
The synthesis of enantiopure pharmaceuticals often requires asymmetric catalysis or chiral resolution. For zafirlukast, a related compound, sp³ C–H activation and Pd/C-mediated hydrogenation are employed to construct indole intermediates . Applying similar strategies to Pancopride, (S)-, could enable enantioselective synthesis, though specific routes remain undocumented in the literature.
Pharmacological Implications and Future Directions
The (S)-enantiomer of Pancopride may exhibit distinct target binding affinities or metabolic pathways compared to its (R)-counterpart. For pantoprazole, the (+)-enantiomer shows prolonged exposure in poor metabolizers, suggesting that enantiomer-specific dosing could optimize therapeutic outcomes . For Pancopride, (S)-, analogous studies are needed to evaluate:
-
Receptor selectivity: Potential differential interactions with serotonin (5-HT₃/4) or dopamine receptors.
-
Metabolic fate: Role of CYP isoforms in enantiomer clearance.
-
Toxicological profile: Enantiomer-specific adverse effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume